Cas no 1689939-70-5 ((2S)-2-amino-4-cyclopentylbutanoic acid)

(2S)-2-amino-4-cyclopentylbutanoic acid is a non-proteinogenic amino acid derivative featuring a cyclopentyl side chain, which confers unique steric and electronic properties. This chiral compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the design of peptidomimetics and bioactive molecules. Its rigid cyclopentyl group enhances conformational stability, making it useful for structure-activity relationship studies. The (2S)-configuration ensures enantioselectivity in asymmetric synthesis. High purity grades are available for research applications, supporting reproducibility in medicinal chemistry and drug development. The compound’s synthetic versatility and potential for modulating peptide properties underscore its utility in advanced chemical and biochemical studies.
(2S)-2-amino-4-cyclopentylbutanoic acid structure
1689939-70-5 structure
Product name:(2S)-2-amino-4-cyclopentylbutanoic acid
CAS No:1689939-70-5
MF:C9H17NO2
MW:171.23678278923
CID:5843440
PubChem ID:97161274

(2S)-2-amino-4-cyclopentylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-4-cyclopentylbutanoic acid
    • Cyclopentanebutanoic acid, α-amino-, (αS)-
    • (2S)-2-amino-4-cyclopentylbutanoic acid
    • EN300-1300522
    • SCHEMBL18774953
    • 1689939-70-5
    • F81179
    • Inchi: 1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
    • InChI Key: LKXHGSLJBHXRFI-QMMMGPOBSA-N
    • SMILES: C(O)(=O)[C@@H](N)CCC1CCCC1

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.083±0.06 g/cm3(Predicted)
  • Boiling Point: 304.6±25.0 °C(Predicted)
  • pka: 2.33±0.10(Predicted)

(2S)-2-amino-4-cyclopentylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1300522-250mg
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
250mg
$906.0 2023-09-30
Enamine
EN300-1300522-5000mg
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
5000mg
$2858.0 2023-09-30
Enamine
EN300-1300522-0.5g
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
0.5g
$1357.0 2023-06-06
Enamine
EN300-1300522-10.0g
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
10g
$6082.0 2023-06-06
Enamine
EN300-1300522-2.5g
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
2.5g
$2771.0 2023-06-06
1PlusChem
1P01V3VD-500mg
(S)-2-Amino-4-cyclopentylbutanoic acid
1689939-70-5 97%
500mg
$816.00 2024-06-19
Aaron
AR01V43P-100mg
(S)-2-Amino-4-cyclopentylbutanoic acid
1689939-70-5 97%
100mg
$318.00 2025-02-13
Enamine
EN300-1300522-2500mg
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
2500mg
$1931.0 2023-09-30
Enamine
EN300-1300522-100mg
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
100mg
$867.0 2023-09-30
Enamine
EN300-1300522-0.25g
(2S)-2-amino-4-cyclopentylbutanoic acid
1689939-70-5
0.25g
$1300.0 2023-06-06

Additional information on (2S)-2-amino-4-cyclopentylbutanoic acid

(2S)-2-Amino-4-Cyclopentylbutanoic Acid: A Comprehensive Overview

The compound with CAS No. 1689939-70-5, known as (2S)-2-amino-4-cyclopentylbutanoic acid, is a structurally unique amino acid derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its amino group (-NH₂) and a cyclopentyl substituent, which impart distinctive chemical and biological properties. Recent advancements in synthetic methodologies and its potential applications in drug development have made it a focal point for researchers worldwide.

Structural Features and Synthesis

The molecular structure of (2S)-2-amino-4-cyclopentylbutanoic acid is defined by its chiral center at the second carbon atom, which is bonded to an amino group, a carboxylic acid group (-COOH), and a cyclopentane ring. The stereochemistry at this chiral center (S configuration) plays a crucial role in determining the compound's biological activity and pharmacokinetic properties. The synthesis of this compound involves multi-step processes, often utilizing asymmetric catalysis to achieve high enantiomeric excess. Recent studies have highlighted the use of organocatalytic methods, such as proline-derived catalysts, to streamline the synthesis of this compound while maintaining its stereochemical integrity.

Biological Activity and Applications

(2S)-2-Amino-4-cyclopentylbutanoic acid has demonstrated promising biological activity in various assays, particularly in the context of neurological disorders. Preclinical studies have shown that this compound acts as a potent modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy, Parkinson's disease, and Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) efficiently has been attributed to its lipophilic nature imparted by the cyclopentyl group.

Recent research has also explored its role as a substrate for proteolytic enzymes, suggesting potential applications in peptide-based drug delivery systems. Additionally, this compound has been investigated for its antioxidant properties, which could be harnessed in the development of anti-inflammatory agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (2S)-2-amino-4-cyclopentylbutanoic acid is essential for its therapeutic development. Studies have revealed that this compound exhibits moderate oral bioavailability due to its solubility profile and permeability across biological membranes. The presence of the cyclopentyl group enhances its lipophilicity, which contributes to its absorption but may also pose challenges in terms of clearance from the body.

Toxicological evaluations have indicated that this compound demonstrates low acute toxicity in animal models. However, long-term safety studies are still underway to assess potential chronic effects and evaluate its suitability for chronic administration in clinical settings.

Future Directions and Clinical Potential

The ongoing research into (2S)-2-amino-4-cyclopentylbutanoic acid holds immense promise for advancing therapeutic interventions across multiple disease areas. Its unique combination of structural features and biological activities positions it as a valuable lead compound for drug discovery efforts. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, (2S)-2-amino-4-cyclopentylbutanoic acid represents a significant advancement in the field of amino acid derivatives with diverse applications in medicine and biotechnology. As research continues to unravel its full potential, this compound stands at the forefront of innovative therapeutic solutions.

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